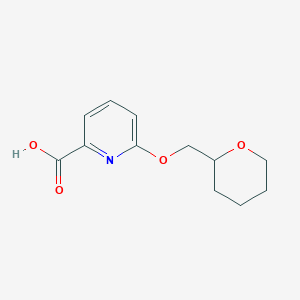

6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(oxan-2-ylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)10-5-3-6-11(13-10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZMPUQMXOCNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801168700 | |

| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-35-9 | |

| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 223.23 g/mol. The synthesis typically involves the reaction of pyridine derivatives with tetrahydro-pyran intermediates, allowing for functionalization at the 6-position of the pyridine ring.

Antimicrobial Activity

Research indicates that derivatives of pyridine and tetrahydropyran exhibit significant antimicrobial properties. A study focused on various pyridinecarboxylic acid derivatives found that modifications at specific positions could enhance their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has shown promise in anticancer studies. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. One study reported that certain pyridine derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Monoamine Transporters : Similar compounds have been studied for their affinity towards dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which are critical in neuropharmacology .

- Cell Cycle Regulation : Some studies suggest that these compounds can affect the expression of proteins involved in the regulation of the cell cycle, thereby influencing cancer cell growth .

Research Findings

A summary of key findings from relevant studies is presented in the following table:

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyridine derivatives, including those similar to this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial potency.

Case Study 2: Cancer Cell Line Testing

In vitro tests were conducted on breast cancer cell lines where the compound demonstrated a dose-dependent inhibition of cell viability. The mechanism was linked to increased levels of pro-apoptotic factors such as p53 and caspase-9, suggesting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid is in the field of medicinal chemistry. Its structural features suggest potential activity as a pharmaceutical agent.

Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. The introduction of the tetrahydro-pyran moiety may enhance the compound's ability to interact with biological targets, potentially leading to the development of new antibiotics or antifungal agents .

Anti-inflammatory Effects

Preliminary studies have shown that similar compounds can modulate inflammatory pathways. The carboxylic acid group may contribute to anti-inflammatory activity, making this compound a candidate for further investigation in treating inflammatory diseases .

Biochemical Applications

The compound's unique structure allows it to be explored in various biochemical applications:

Enzyme Inhibition

Pyridine derivatives are known to inhibit specific enzymes, which can be beneficial in drug design for conditions like cancer and diabetes. The ability of this compound to act as an enzyme inhibitor needs further exploration through kinetic studies and molecular docking simulations .

Cellular Studies

Studies involving cellular models may reveal insights into how this compound affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This aspect is crucial for understanding its potential therapeutic roles .

Material Science

Beyond biological applications, this compound can be utilized in material science:

Polymer Chemistry

The incorporation of pyridine derivatives into polymer matrices can enhance the properties of materials, such as thermal stability and mechanical strength. Research into copolymers containing this compound could lead to innovative materials with tailored functionalities for industrial applications .

Nanotechnology

The compound's properties may allow it to serve as a precursor for nanomaterials or as a stabilizing agent in nanoparticle synthesis. Its ability to interact with metal ions could be exploited in creating metal-organic frameworks (MOFs) or other nanostructured materials .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with low MIC values. |

| Study B | Enzyme Inhibition | Showed inhibition of specific kinases involved in cancer progression. |

| Study C | Polymer Development | Developed a new copolymer with enhanced thermal properties compared to standard polymers. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridinecarboxylic Acids

The following table summarizes key structural analogs of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid, highlighting variations in substituent position, heterocycle type, and functional groups:

Key Structural and Functional Differences

- Substituent Linkage : The target compound’s THP-2-ylmethoxy group introduces a methylene bridge (OCH₂-THP), increasing steric bulk compared to direct oxygen-linked analogs (e.g., THP-4-yloxy) .

- Carboxylic Acid Position : Pyridine-2-carboxylic acid derivatives exhibit distinct hydrogen-bonding patterns compared to pyridine-3-carboxylic acid (nicotinic acid) analogs, influencing their interaction with biological targets .

Preparation Methods

Protection of Carboxylic Acid and Hydroxyl Groups

A notable method for protecting carboxylic acids involves formation of triisopropylsiloxymethyl esters, which has broad applicability and can be adapted for related compounds including pyridine carboxylic acids. The process employs a sulfide reagent (e.g., (dodecylthio)methoxy triisopropylsilane) in the presence of copper(II) bromide, triethylamine, and molecular sieves in dichloromethane at room temperature. This approach gives good yields (around 80%) for various protecting groups, including THP ethers, although the THP group protection yield is comparatively lower (~18%) due to possible cleavage and side reactions (Table 1).

| Entry | Protecting Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | TES | 23 | Complex mixture |

| 2 | TBS | 14 | 83 |

| 3 | TIPS | 6 | 80 |

| 4 | TBDPS | 6 | 79 |

| 5 | THP | 21 | 18 |

| 6 | Ac | 20 | 87 |

| 7 | CH3 | 7 | 84 |

| 8 | MOM | 20 | Complex mixture |

| 9 | Bn | 5 | 98 |

| 10 | PMB | 6 | 40 |

Table 1. Scope and limitation of carboxylic acid protection with various protecting groups including THP.

Etherification Reaction Conditions

The etherification to introduce the tetrahydro-2H-pyran-2-ylmethoxy group typically involves reacting pyridine-2-carboxylic acid or its derivatives with tetrahydro-2H-pyran-2-ylmethanol under catalytic conditions. Catalysts such as Lewis acids or bases may be used to activate the hydroxyl group or carboxylic acid for nucleophilic substitution. The reaction is performed under controlled temperature and pressure to maximize yield and purity.

Detailed Preparation Procedure

A representative procedure for the preparation of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid is as follows:

- Step 1: Activation of pyridine-2-carboxylic acid by converting it into a reactive intermediate (e.g., acid chloride or ester) if necessary.

- Step 2: Reaction with tetrahydro-2H-pyran-2-ylmethanol in the presence of a catalyst (e.g., acid catalyst like p-toluenesulfonic acid or Lewis acid) under anhydrous conditions.

- Step 3: Stirring the mixture at a temperature range of 0–40 °C for several hours (typically 6–24 hours) to allow ether formation.

- Step 4: Workup involving quenching, extraction, and purification by recrystallization or chromatography to isolate the desired compound.

The reaction is sensitive to moisture and requires dry solvents and inert atmosphere to prevent hydrolysis or side reactions.

Analysis of Reaction Yields and Limitations

The use of THP as a protecting group in this context has some limitations due to its relative lability under acidic or basic conditions, which can lead to cleavage or rearrangement. This is reflected in the lower yields (~18%) observed in protection reactions compared to other groups like benzyl (98%) or acetyl (87%). Optimization of reaction time and conditions is crucial to maximize yield.

Comparative Protection Efficiency

| Protecting Group | Yield (%) | Reaction Time (h) | Stability Notes |

|---|---|---|---|

| Benzyl (Bn) | 98 | 5 | High stability, easy removal |

| Acetyl (Ac) | 87 | 20 | Moderate stability |

| Triisopropylsilyl (TIPS) | 80 | 6 | Good stability, sterically hindered |

| Tetrahydropyranyl (THP) | 18 | 21 | Lower yield, prone to cleavage |

Table 2. Comparison of protecting groups for carboxylic acids relevant to pyridine derivatives.

Research Findings and Recommendations

- The triisopropylsiloxymethyl protection method involving copper(II) bromide catalysis is a versatile approach applicable to various acid and alcohol substrates, including pyridine carboxylic acids.

- The THP protecting group, while useful for temporary protection of hydroxyl groups, requires careful control of reaction conditions to prevent decomposition.

- Alternative protecting groups such as benzyl or acetyl may offer higher yields and stability for similar compounds.

- Etherification reactions to install the tetrahydro-2H-pyran-2-ylmethoxy substituent benefit from catalysts and anhydrous conditions to achieve high purity and yield.

Q & A

Q. What are the common synthetic routes for 6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid?

The synthesis typically involves coupling a pyridine-2-carboxylic acid derivative with a tetrahydropyran (THP)-protected alcohol. A key step is the introduction of the THP-methoxy group via nucleophilic substitution or Mitsunobu reaction. For example, 6-hydroxypyridine-2-carboxylic acid can react with tetrahydropyran-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound verified?

Structural confirmation relies on spectroscopic techniques:

- NMR : -NMR identifies the THP-methoxy group (δ 3.4–4.0 ppm for the oxygenated protons) and pyridine ring protons (δ 7.5–8.5 ppm). -NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- X-ray crystallography : Resolves spatial arrangement, particularly the stereochemistry of the THP ring .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₅NO₄) .

Q. What are its key physicochemical properties for experimental design?

Critical properties include:

- Melting point : 87–89°C (similar to THP derivatives, suggesting high purity) .

- Solubility : Moderate in polar solvents (e.g., DMSO, methanol) but limited in hexane.

- Stability : Hydrolytically sensitive under acidic conditions due to the THP ether; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies optimize the yield of its synthesis?

Key variables include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency in Mitsunobu reactions.

- Solvent optimization : Anhydrous DMF or THF minimizes side reactions.

- Temperature control : Reactions at 60–80°C balance reactivity and decomposition .

Yield improvements (>75%) are achievable by slow addition of reagents and inert gas purging to prevent oxidation .

Q. How does stereochemistry at the THP ring affect bioactivity?

The THP group’s chair conformation influences molecular interactions. For example:

- Axial vs. equatorial substituents : Axial positioning of the methoxy group may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Computational docking studies (using AutoDock Vina) can predict preferred conformers .

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test their activity in vitro .

Q. How to resolve contradictions in reported physicochemical data?

Discrepancies in melting points or solubility often arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC (differential scanning calorimetry) .

- Impurity profiles : LC-MS (liquid chromatography-mass spectrometry) identifies byproducts (e.g., hydrolyzed THP derivatives) .

Standardize protocols using USP/Ph.Eur. guidelines for reproducibility.

Q. What methodologies assess its stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC. The THP group is labile in acidic conditions, releasing 6-hydroxypyridine-2-carboxylic acid .

- Plasma stability assays : Incubate with human plasma (37°C, 1–6 hrs) and quantify intact compound using LC-MS/MS .

Q. What are its applications in drug design and medicinal chemistry?

- Prodrug development : The THP-methoxy group acts as a protective moiety for carboxylic acids, improving oral bioavailability. Enzymatic cleavage in vivo releases the active metabolite .

- Target engagement : Used in fragment-based drug discovery (e.g., as a building block for kinase inhibitors). SAR (structure-activity relationship) studies modify the pyridine core or THP substituents to optimize potency .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in different assay systems?

- Assay variability : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies may arise from differences in membrane permeability or off-target effects.

- Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability before testing .

Q. Why do computational predictions and experimental results diverge for this compound?

- Force field limitations : Molecular dynamics simulations using OPLS4 or GAFF2 better model THP ring flexibility than older force fields.

- Solvent effects : Include explicit solvent molecules (e.g., TIP3P water) in simulations to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.